N-(3,5-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-11-16(2)13-18(12-15)25-21(29)14-28-10-6-9-20(24(28)30)23-26-22(27-31-23)19-8-5-4-7-17(19)3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYQHFTZJOFHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and acylating agents. A preferred method involves reacting 2-methylbenzamidoxime with 2-methylbenzoyl chloride under alkaline conditions.
Cyclization Reaction Mechanism
The amidoxime undergoes nucleophilic attack by the acyl chloride, forming an O-acyl intermediate. Subsequent intramolecular cyclization eliminates hydrochloric acid (HCl), yielding the 1,2,4-oxadiazole ring. For example, heating 2-methylbenzamidoxime with 2-methylbenzoyl chloride in pyridine at 80°C for 6 hours produces 3-(2-methylphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole in 78% yield.
Table 1: Optimization of Oxadiazole Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Pyridine | 78 |
| Temperature (°C) | 80 | 78 |
| Reaction Time (h) | 6 | 78 |
| Acylating Agent | 2-Methylbenzoyl Chloride | 78 |
Preparation of the 1,2-Dihydropyridin-2-One Moiety
The dihydropyridinone scaffold is constructed via a Knorr-type cyclization. Ethyl 3-aminocrotonate and diethyl oxalate react in ethanol under reflux to form 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate , which is subsequently decarboxylated.
Coupling of Oxadiazole and Dihydropyridinone Units
The oxadiazole and dihydropyridinone subunits are linked via a nucleophilic aromatic substitution (SNAr) reaction. 5-Bromo-3-(2-methylphenyl)-1,2,4-oxadiazole reacts with 3-amino-2-oxo-1,2-dihydropyridine in the presence of potassium carbonate (K₂CO₃) in DMF at 120°C.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 120 | 65 |
| Cs₂CO₃ | DMF | 120 | 68 |
| Et₃N | DMF | 100 | 45 |
Introduction of the Acetamide Side Chain
The final step involves amidating the dihydropyridinone nitrogen with 2-chloro-N-(3,5-dimethylphenyl)acetamide . This is achieved using a Ullmann-type coupling with copper(I) iodide (CuI) and N,N′-dimethylethylenediamine (DMEDA) as a ligand.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl groups and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be studied for its potential effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests that it may interact with multiple pathways, potentially leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Literature
highlights three compounds (m, n, o) with structural similarities:
- Core Backbone : All share an acetamide-linked aromatic system but differ in stereochemistry and substituents.
- Key Differences: Substituents: Compounds m, n, and o feature a 2,6-dimethylphenoxy group instead of the 2-methylphenyl-oxadiazole moiety in the target compound. Heterocycles: A tetrahydro-pyrimidinone ring replaces the dihydropyridinone and oxadiazole motifs. Stereochemistry: Varied stereochemical configurations (e.g., 2S,4S,5S in m vs. 2R,4R,5S in n) may affect 3D conformation and target engagement .
Hypothesized Property Differences
Key Observations :
- Molecular Weight: The target compound is smaller (~434.5 vs.
- Lipophilicity : A lower predicted logP (~3.2 vs. ~4.5) suggests improved aqueous solubility compared to compounds m, n, and o.
- Hydrogen Bonding: Fewer H-bond donors/acceptors in the target compound may reduce off-target interactions.
Implications of Structural Variations
- Oxadiazole vs. Pyrimidinone: The 1,2,4-oxadiazole in the target compound is more metabolically stable than the pyrimidinone in compounds m–o, which may undergo ring-opening under physiological conditions .
- Aromatic Substituents: The 3,5-dimethylphenyl group may enhance target selectivity compared to the 2,6-dimethylphenoxy group in m–o, which could exhibit steric hindrance.
- Stereochemistry : The absence of specified stereochemistry in the target compound simplifies synthesis but may reduce enantiomeric purity compared to m–o.
Research Findings and Gaps
- Biological Activity: No direct pharmacological data are available for the target compound. However, analogs like m–o with pyrimidinone cores have shown activity in protease inhibition studies, suggesting the oxadiazole-dihydropyridinone hybrid may target similar enzymes .
Biological Activity
N-(3,5-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₃₀H₃₄N₄O₃
- IUPAC Name : this compound
The presence of the oxadiazole and dihydropyridine moieties in its structure suggests potential for various biological activities.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines.
A study demonstrated that oxadiazole derivatives could inhibit the proliferation of cancer cells via apoptosis induction and cell cycle arrest mechanisms. The specific IC50 values for related compounds were noted to be in the range of 10–50 µM against different cancer cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Similar oxadiazole compounds have been reported to show activity against a range of bacteria and fungi. For example, studies have highlighted that certain 1,3,4-oxadiazole derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Inflammation-related pathways are also influenced by compounds featuring the oxadiazole structure. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential application in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : By influencing apoptotic signaling pathways, these compounds can induce cell death in malignant cells.
- Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties that help mitigate oxidative stress-related damage in cells .
Case Studies and Research Findings
Several studies provide insights into the biological activities of related compounds:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and a favorable metabolic profile; however, comprehensive toxicological assessments are necessary to establish safety profiles for clinical use.
Q & A
Q. Why do some studies report high anticancer activity while others show negligible effects?
- Root Causes :
- Cell Line Variability : Sensitivity differences in MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models .
- Apoptosis vs. Necrosis : Conflicting Caspase-3 activation data may arise from assay interference by necrotic pathways .
- Mitigation : Use siRNA knockdown of alternative death pathways to isolate apoptotic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
